molecular formula C15H11NO2 B11875010 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione CAS No. 5114-55-6

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione

Cat. No.: B11875010
CAS No.: 5114-55-6
M. Wt: 237.25 g/mol
InChI Key: SFTNFPMEUIKAKN-UHFFFAOYSA-N
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Description

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by a phenyl group attached to the 3-position of the dihydroisoquinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acylated β-phenylethylamine undergoes cyclization in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring . Another method includes the use of multicomponent reactions, which improve atom economy and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

5114-55-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-phenyl-2,3-dihydroisoquinoline-1,4-dione

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18)

InChI Key

SFTNFPMEUIKAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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